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Compound Name:

carboxylic acid
CAS No.: 1501677-19-5

Cat. No.: B1380323

Get Quote

Executive Summary

The industrial production of pyridine carboxylic acids (PCAs)—specifically Nicotinic Acid
(Vitamin B3) and Isonicotinic Acid (precursor to Isoniazid)—is undergoing a critical paradigm
shift. While traditional nitric acid oxidation of 5-ethyl-2-methylpyridine (MEP) provided the
foundation for 20th-century production, it is now obsolete due to high corrosion rates, NOx
emissions, and difficult purification.

This guide details the two dominant modern methodologies: Vapor Phase Catalytic Oxidation
(VPCO), the current industrial workhorse, and Enzymatic Hydrolysis (Biocatalysis), the
emerging standard for high-purity pharmaceutical applications.

Section 1: Comparative Industrial Landscape

The selection of a production route depends on the required purity profile and waste
management capabilities.
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Section 2: Vapor Phase Catalytic Oxidation (VPCO)

The Industrial Workhorse

Mechanistic Insight

VPCO relies on the activation of the methyl group on the pyridine ring using atmospheric
oxygen. The reaction is highly exothermic (-500 to -600 kJ/mol). The key challenge is
preventing complete combustion to CO2z and pyridine ring degradation. This is achieved using a
Vanadium Pentoxide (V20s) catalyst supported on Titania (TiOz2), often promoted with
Zirconium or Antimony to modify surface acidity.
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Figure 1: Industrial workflow for the Vapor Phase Catalytic Oxidation of 3-picoline to Nicotinic
Acid.[1]

Protocol: Pilot-Scale Fixed Bed Oxidation

Scope: Production of crude Nicotinic Acid from 3-Picoline.

Reagents & Equipment:

Feed: 3-Picoline (99% purity).

Oxidant: Compressed Air (filtered).

Diluent: Steam (to moderate temperature and desorb product).

Catalyst: V20s5-TiO2 (10-20% V20s loading) pellets.

Reactor: Tubular stainless steel reactor (ID 25mm, Length 1000mm) with molten salt bath for
heat removal.

Step-by-Step Methodology:
o Catalyst Loading:

o Pack the reactor tube with ceramic beads (pre-heat zone, 10cm) followed by the catalyst
bed (80cm).

o Critical Control: Ensure uniform packing to prevent "hot spots” which cause
decarboxylation to pyridine.

e System Startup:
o Heat the molten salt bath to 320°C.

o Introduce air flow at a Gas Hourly Space Velocity (GHSV) of 2500 h1.
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o Slowly introduce steam. The water:picoline molar ratio should be maintained at 15:1 to
20:1. High steam ratios improve desorption of the acid from the catalyst surface.

e Reaction Initiation:
o Start 3-picoline feed via a dosing pump into the vaporizer.
o Target a picoline concentration in air of 1.5 - 2.0 mol%.

o Safety Interlock: If the reactor temperature spikes >380°C, immediately cut picoline flow.
Runaway oxidation is a fire hazard.

e Product Recovery:
o Direct the reactor effluent into a water scrubber tower maintained at 80°C.
o Nicotinic acid is soluble in hot water but precipitates upon cooling.
o Circulate the scrubber liquid until the concentration reaches 15-20 wt%.
e Crystallization:
o Transfer the hot solution to a crystallizer.[2]
o Cool slowly to 20°C. Nicotinic acid (Isoelectric point pH 3.4) will crystallize out.

o Filter and wash with cold water to remove unreacted picoline.

Section 3: Biocatalytic Synthesis (The "Green"
Route)

High-Specificity Pharma Grade Production

Mechanistic Insight

This route utilizes the enzyme Nitrilase (EC 3.5.5.1), typically sourced from Rhodococcus
rhodochrous J1 or engineered E. coli. The enzyme directly hydrolyzes the cyano group of 3-
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cyanopyridine to a carboxylic acid without forming the amide intermediate. This reaction occurs
at physiological temperature and neutral pH, eliminating heavy metal contamination.

Bioprocess Pathway Diagram
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Figure 2: Enzymatic cascade for the hydrolysis of 3-cyanopyridine to Nicotinic Acid.

Protocol: Fed-Batch Bioconversion

Scope: Production of Pharmaceutical Grade Niacin using Whole-Cell Biocatalysis.

Reagents:
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» Biocatalyst:Rhodococcus rhodochrous J1 (or recombinant E. coli pBAEOOL).
e Substrate: 3-Cyanopyridine.[3][4][5]

o Buffer: Potassium Phosphate (50 mM, pH 7.5).

Step-by-Step Methodology:

» Biomass Production:

o Culture the strain in LB medium supplemented with an inducer (e.g., cobalt ions or
caprolactam for wild types, IPTG for recombinants) at 30°C.

o Harvest cells by centrifugation (6000 rpm, 15 min) when ODeoo reaches ~20.
o Wash cells twice with phosphate buffer.
o Reaction Setup (The "Resting Cell" Method):
o Resuspend cells in a jacketed glass reactor to a density of 10-20 g dry cell weight/L.
o Maintain temperature at 30°C and agitation at 200 rpm.

o Substrate Feeding (Fed-Batch Mode):

o

Critical Constraint: 3-Cyanopyridine is toxic to cells at high concentrations (>5%).

o Add the substrate continuously or in pulses. Maintain the concentration in the reactor
below 100 mM.

o Monitor the reaction via HPLC. The reaction is complete when the nitrile peak disappears.

o Self-Validation: The pH will drop as Nicotinic Acid is formed. Use an auto-titrator with 5M
NaOH to maintain pH 7.5. The consumption of NaOH correlates directly to product
formation.

o Downstream Processing:

o Remove biomass via centrifugation or cross-flow filtration (0.2 pm).
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o Acidify the cell-free supernatant to pH 3.4 (isoelectric point) using HCI.
o Cool to 4°C to precipitate Nicotinic Acid.

o Yields are typically >99% with >99.5% purity.

Section 4: Quality Control & References
Analytical Verification (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax).
Mobile Phase: Water:Methanol (90:10) with 10mM Phosphate buffer pH 3.0.
Detection: UV at 260 nm.

Retention Times: Nicotinic Acid elutes early (polar); 3-Cyanopyridine elutes later.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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